
PHHdiA-PS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHHdiA-PS, also known as 1-hexadecanoyl-2-(9-hydroxy-12-oxo-10E-dodecenoyl)-sn-glycero-3-phosphoserine, is a complex phospholipid compound. It is a member of the glycerophospholipid family, specifically classified as an oxidized glycerophosphoserine. This compound is known for its unique structure and significant biological roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHHdiA-PS involves multiple steps, starting with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains and the incorporation of the phosphoserine head group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is achieved through large-scale chemical synthesis. This process involves the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the final product. The production process is optimized for efficiency and cost-effectiveness, making this compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
PHHdiA-PS undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized phospholipids, while reduction can result in the formation of reduced phospholipids with different functional groups.
Scientific Research Applications
PHHdiA-PS has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: this compound plays a crucial role in cell membrane structure and function, making it a valuable compound for studying cellular processes.
Medicine: This compound is used in the development of drug delivery systems and as a biomarker for certain diseases.
Industry: this compound is used in the production of cosmetics, food additives, and other industrial products due to its unique properties.
Mechanism of Action
The mechanism of action of PHHdiA-PS involves its interaction with cell membranes and various molecular targets. It is known to modulate membrane fluidity and permeability, influencing cellular processes such as signal transduction and membrane trafficking. The pathways involved in its action include the activation of specific enzymes and receptors that regulate cellular functions.
Comparison with Similar Compounds
PHHdiA-PS is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
PHHdiA-PE: 1-hexadecanoyl-2-(4-hydroxy-6-carboxy-5E-hexenoyl)-sn-glycero-3-phosphoethanolamine
PHHdiA-PG: 1-hexadecanoyl-2-(4-hydroxy-6-carboxy-5E-hexenoyl)-sn-glycero-3-phosphoglycerol
These compounds share similar glycerophospholipid backbones but differ in their head groups and specific functional groups, leading to different biological roles and applications.
This compound stands out due to its unique combination of fatty acid chains and the phosphoserine head group, which confer distinct properties and functions.
Properties
Molecular Formula |
C29H52NO13P |
|---|---|
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(E)-7-[(2R)-1-[[(2S)-2-amino-2-carboxyethoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl]oxy-4-hydroxy-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C29H52NO13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27(34)40-20-24(21-41-44(38,39)42-22-25(30)29(36)37)43-28(35)19-17-23(31)16-18-26(32)33/h16,18,23-25,31H,2-15,17,19-22,30H2,1H3,(H,32,33)(H,36,37)(H,38,39)/b18-16+/t23?,24-,25+/m1/s1 |
InChI Key |
FUOPZHJLSXQXNO-PSVGVCRCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC(/C=C/C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCC(C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


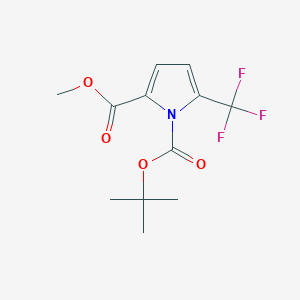
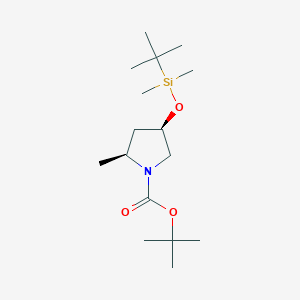
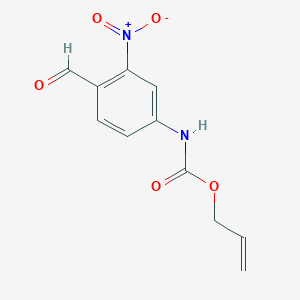
![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
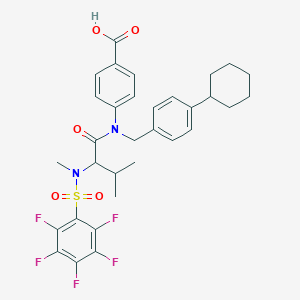
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
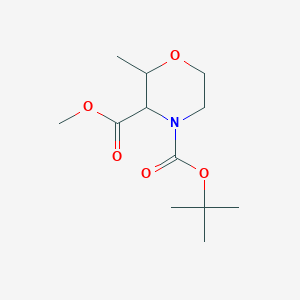
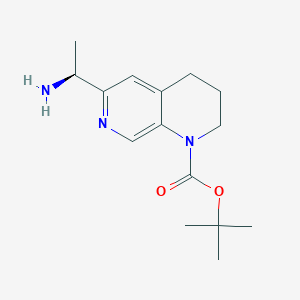


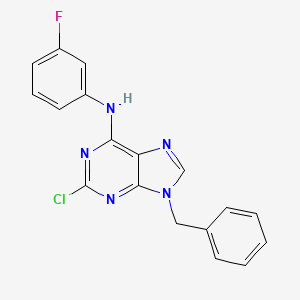
![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
